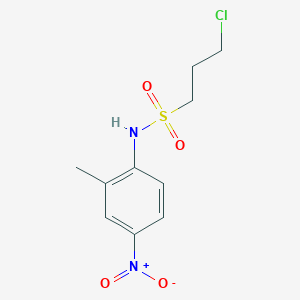
N-(2-methyl-4-nitrophenyl)-3-chloropropane-1-sulfonamide
Cat. No. B8306719
M. Wt: 292.74 g/mol
InChI Key: ZDFPYRJBMSSLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07199133B2
Procedure details


A solution of 5.51 g (36.2 mmol) of 2-methyl-4-nitroaniline and 6.41 g (36.2 mmol) of 3-chloropropanesulfonyl chloride in 20 ml of pyridine is stirred overnight at room temperature. The reaction mixture is then poured onto ice. The precipitate which deposits in the process is filtered off with suction and dried, giving N-(2-methyl-4-nitrophenyl)-3-chloropropane-1-sulfonamide as a yellowish solid; ESI 293.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[Cl:12][CH2:13][CH2:14][CH2:15][S:16](Cl)(=[O:18])=[O:17]>N1C=CC=CC=1>[CH3:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH:4][S:16]([CH2:15][CH2:14][CH2:13][Cl:12])(=[O:18])=[O:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.51 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N)C=CC(=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
6.41 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is then poured onto ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)CCCCl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
